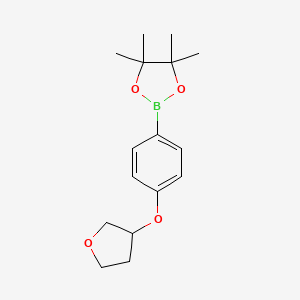
4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a boronate ester linked to an aryl group through an ether linkage, which allows it to participate in a variety of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran to yield 4-(oxolan-3-yloxy)phenol. This intermediate is then reacted with bis(pinacolato)diboron under palladium catalysis to obtain the final product.
Reaction conditions:
Palladium(0) catalyst
Base such as potassium carbonate
Solvent like dimethylformamide (DMF)
Temperature around 80°C
Industrial Production Methods
Industrially, the synthesis follows similar routes but is optimized for larger scale production. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance yield and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Not commonly subjected to reduction due to the stability of the boronate ester.
Substitution: Frequently participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Halogenated compounds, bases such as cesium carbonate.
Major Products Formed
Oxidation: Corresponding boronic acids.
Substitution: Various substituted aryl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used extensively in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, facilitating the construction of complex organic molecules.
Biology
Serves as a building block in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.
Medicine
Research has shown its potential in creating drug candidates, particularly for cancer and infectious diseases.
Industry
Integral in the production of polymers and advanced materials due to its stability and reactivity profile.
Wirkmechanismus
Molecular Targets and Pathways
In Suzuki-Miyaura cross-coupling, the compound acts as a boronate ester donor, reacting with organohalides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Compared to other boronate esters, 4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is unique due to its ether linkage which enhances its reactivity and stability.
Similar Compounds
Phenylboronic acid
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-tetramethyl-2-[4-(methoxy)phenyl]-1,3,2-dioxaborolane
Each of these compounds has distinct properties and reactivity profiles, making them suitable for different applications in organic synthesis.
Eigenschaften
Molekularformel |
C16H23BO4 |
|---|---|
Molekulargewicht |
290.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3 |
InChI-Schlüssel |
BADVZHUEDFHGGK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


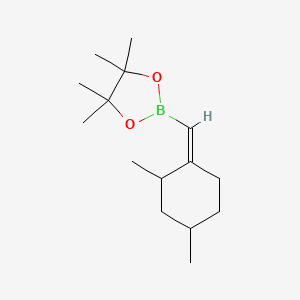
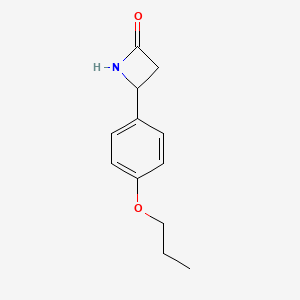

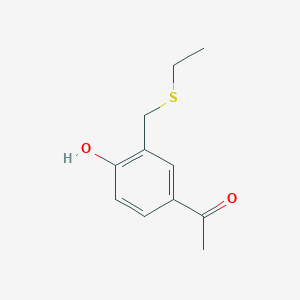

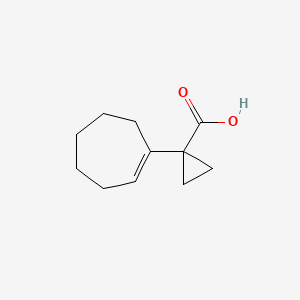

![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
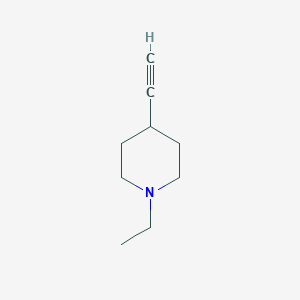
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
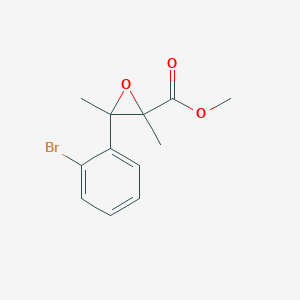

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
